16alpha-Bromoepiandrosterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HE-2000 involves the bromination of epistrosterone. The reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure the selective bromination at the 16th position of the steroid nucleus . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of HE-2000 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The production process is optimized for scalability and cost-effectiveness, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
HE-2000 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert HE-2000 into its reduced forms.
Substitution: The bromine atom at the 16th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of HE-2000. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
HE-2000 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and bromination reactions.
Biology: HE-2000 is studied for its effects on cellular processes and immune modulation.
Medicine: The compound is being investigated for its potential to treat HIV infection and other viral diseases.
Industry: HE-2000 is used in the development of new antiviral drugs and immune modulators.
Mechanism of Action
HE-2000 exerts its effects by modulating the immune system. It acts on specific molecular targets, including immune cells, to enhance their function and response to infections. The compound is believed to interact with pathways involved in immune activation and regulation, leading to improved immune responses in patients with compromised immune systems .
Comparison with Similar Compounds
HE-2000 is unique in its specific bromination at the 16th position, which distinguishes it from other similar compounds. Some similar compounds include:
Epistrosterone: The parent compound of HE-2000, lacking the bromine atom.
Dehydroepiandrosterone (DHEA): Another adrenal hormone with immune-modulating properties.
Androstenedione: A precursor to testosterone and estrogen with similar steroidal structure.
HE-2000’s unique bromination and its specific immune-modulating effects make it a valuable compound for research and therapeutic applications.
Properties
HE2000 interacts with certain enzymes, including G6PDH (glucose 6 phosphate dehydrogenase); these enzymes could be involved in the mechanism. Also, the compound is in the steroid hormone series, and involved in control mechanisms in our cells that are much more complex, interacting with receptors and therefore changing the biochemistry of cells. This compound may have many modes of action; we are trying to understand what they may be. | |
CAS No. |
28507-02-0 |
Molecular Formula |
C19H29BrO2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,16R)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3/t11-,12-,13+,14-,15-,16+,18-,19-/m0/s1 |
InChI Key |
CWVMWSZEMZOUPC-JUAXIXHSSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O |
Appearance |
Solid powder |
28507-02-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HE-2000; HE2000; HE 2000; PPB2; 16-Bromoepiandrosterone, Epiandrosterone, 16-Bromo |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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